5-Formylthiophene-2-carbonitrile chemical properties
5-Formylthiophene-2-carbonitrile chemical properties
An In-Depth Technical Guide to 5-Formylthiophene-2-carbonitrile: Properties, Synthesis, and Applications
Executive Summary
5-Formylthiophene-2-carbonitrile (CAS No. 21512-16-3) is a bifunctional heterocyclic compound of significant interest to the chemical research and development sectors. Possessing both a reactive aldehyde and a versatile nitrile group on a stable thiophene scaffold, it serves as a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an exploration of its reactivity, and its applications in drug discovery and materials science. The information herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights to facilitate its effective utilization.
Introduction: The Thiophene Scaffold as a Privileged Structure
Thiophene and its derivatives are cornerstones of heterocyclic chemistry, widely recognized as "privileged structures" in medicinal chemistry.[1] Their ability to act as bioisosteres for benzene rings, while offering unique electronic properties and additional vectors for chemical modification, makes them invaluable in drug design. 5-Formylthiophene-2-carbonitrile exemplifies this utility, presenting two distinct and orthogonal functional groups—an electrophilic aldehyde and a nitrile group capable of diverse transformations. This dual functionality allows for sequential, selective modifications, making it a powerful building block for creating libraries of complex molecules for biological screening or for constructing precisely engineered organic electronic materials.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.
Chemical Identity
The foundational identifiers for 5-Formylthiophene-2-carbonitrile are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-formylthiophene-2-carbonitrile | [2] |
| Synonyms | 5-Cyanothiophene-2-carboxaldehyde, 5-Cyano-2-thiophenecarboxaldehyde | [2] |
| CAS Number | 21512-16-3 | [1][2] |
| Molecular Formula | C₆H₃NOS | [1][2] |
| Molecular Weight | 137.16 g/mol | [1][2] |
| Canonical SMILES | C1=C(SC(=C1)C#N)C=O | [2] |
| InChIKey | PZIFYWVUYHMYOA-UHFFFAOYSA-N | [2] |
Physical Properties
The compound is a solid at room temperature, with physical characteristics amenable to standard laboratory handling procedures.
| Property | Value | Reference(s) |
| Appearance | Light yellow to orange crystalline powder | [1] |
| Melting Point | 91.0 - 95.0 °C | [1] |
| Purity | ≥ 98.0% (by GC) | [1] |
| Storage | Store at room temperature under an inert atmosphere. Air sensitive. |
Predicted Spectroscopic Characterization
While primary spectra are proprietary to manufacturers, the structure of 5-Formylthiophene-2-carbonitrile allows for a reliable prediction of its key spectroscopic features. These predictions are essential for in-process reaction monitoring and final product characterization.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H-NMR | Aldehyde H (s) | δ 9.8 - 10.0 ppm | The aldehydic proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group. |
| Thiophene H (d) | δ 7.6 - 7.8 ppm | Aromatic proton adjacent to the nitrile group. | |
| Thiophene H (d) | δ 7.8 - 8.0 ppm | Aromatic proton adjacent to the formyl group. | |
| ¹³C-NMR | Aldehyde C=O | δ 180 - 185 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Thiophene C-CHO | δ 145 - 150 ppm | Aromatic carbon bearing the formyl group, deshielded. | |
| Thiophene C-CN | δ 120 - 125 ppm | Aromatic carbon bearing the nitrile group. | |
| Thiophene CH | δ 130 - 140 ppm | Aromatic methine carbons of the thiophene ring. | |
| Nitrile C≡N | δ 114 - 118 ppm | Characteristic chemical shift for a nitrile carbon. | |
| FT-IR | C≡N Stretch | 2220 - 2240 cm⁻¹ | Strong, sharp absorption typical for a conjugated nitrile. |
| C=O Stretch | 1670 - 1690 cm⁻¹ | Strong absorption characteristic of an aromatic aldehyde. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹). | |
| C-H Stretch (Ald.) | 2820 - 2850 cm⁻¹ & 2720 - 2750 cm⁻¹ | Characteristic Fermi doublet for an aldehyde C-H bond. | |
| Mass Spec. | [M]+ | m/z ≈ 137 | Molecular ion peak corresponding to the compound's molecular weight. |
| [M+H]+ | m/z ≈ 138 | Protonated molecular ion, commonly observed in ESI or CI modes.[3] |
Synthesis and Purification
The most logical and industrially relevant synthesis of 5-Formylthiophene-2-carbonitrile is via the Vilsmeier-Haack reaction, a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5]
Retrosynthetic Analysis
The retrosynthetic disconnection points directly to 2-thiophenecarbonitrile as the starting material. The formyl group is installed via an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Retrosynthetic approach for 5-Formylthiophene-2-carbonitrile.
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from a trusted Organic Syntheses procedure for the formylation of thiophene and is modified based on expert knowledge of the substrate's reactivity.[6] The electron-withdrawing nitrile group deactivates the thiophene ring compared to the parent heterocycle, necessitating a higher reaction temperature to achieve a reasonable conversion rate.
Materials:
-
2-Thiophenecarbonitrile
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate, anhydrous
-
Crushed ice and water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask in an ice-water bath to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent is highly exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Formylation Reaction: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a mobile slurry. Add a solution of 2-thiophenecarbonitrile (1.0 eq) in DCE via the dropping funnel.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Expert Note: The deactivating effect of the nitrile group requires this elevated temperature. For unsubstituted thiophene, the reaction often proceeds at a lower temperature.
-
Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it into a large beaker containing a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done with caution in a well-ventilated fume hood.
-
Stir the mixture for 1 hour, then add solid sodium acetate in portions until the pH of the aqueous layer is between 4 and 5.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford 5-Formylthiophene-2-carbonitrile as a light-yellow solid.
Chemical Reactivity and Derivative Synthesis
The true value of 5-Formylthiophene-2-carbonitrile lies in its capacity to undergo a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.
Overview of Reactive Sites
The molecule offers three primary sites for chemical modification: the aldehyde, the nitrile, and the thiophene ring itself, although the latter is deactivated towards electrophilic substitution.
Caption: Experimental workflow for Knoevenagel condensation.
Detailed Procedure:
-
To a round-bottom flask, add 5-Formylthiophene-2-carbonitrile (1.0 eq) and malononitrile (1.1 eq).
-
Add ethanol as a solvent, enough to create a stirrable slurry.
-
Add a catalytic amount of piperidine (approx. 0.1 eq). Expert Note: Piperidine is a sufficiently mild base to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. [7]4. Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired 2-((5-cyanothiophen-2-yl)methylene)malononitrile.
Applications in Research and Development
Scaffold for Medicinal Chemistry
The thiophene core is present in numerous FDA-approved drugs. [1]5-Formylthiophene-2-carbonitrile provides a scaffold that can be readily elaborated into novel drug candidates. The aldehyde can be converted into various heterocycles or used as a handle for bioconjugation, while the nitrile can be transformed into amides, amines, or tetrazoles, which are common functional groups in bioactive molecules.
Caption: Diversification of the core scaffold for drug discovery.
Intermediate for Organic Electronic Materials
The electron-deficient nature and rigid, planar structure of the thiophene ring make this compound and its derivatives promising candidates for use in organic electronics. The aldehyde group is a key precursor for Knoevenagel or Wittig reactions, which are used to extend π-conjugation—a critical requirement for creating organic semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). [1]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 5-Formylthiophene-2-carbonitrile is a toxic substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Information
| Pictogram | GHS Code(s) | Hazard Statement(s) | Reference(s) |
ngcontent-ng-c3230145110="" class="ng-star-inserted"> | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | |
| H319 | Causes serious eye irritation. | [2] |
Personal Protective Equipment (PPE) and Controls
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
Storage and Disposal
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Store under an inert gas like nitrogen or argon as the compound is air-sensitive. * Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This compound should be treated as toxic chemical waste.
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